molecular formula C7H15NO2 B13560224 (S)-2-(2-Morpholinyl)-2-propanol

(S)-2-(2-Morpholinyl)-2-propanol

Cat. No.: B13560224
M. Wt: 145.20 g/mol
InChI Key: NUHBKQNFFDEPAP-UHFFFAOYSA-N
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Description

Significance of Chiral Aminocycloalcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols and their heterocyclic derivatives are privileged scaffolds in asymmetric synthesis. nih.govnih.gov Their importance stems from their ability to act as chiral auxiliaries, ligands for metal catalysts, and organocatalysts, enabling the selective synthesis of one enantiomer of a chiral product over the other. nih.govyoutube.com This stereocontrol is crucial in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful. The presence of both a basic nitrogen atom and a hydroxyl group in a defined stereochemical arrangement allows for bidentate chelation to metal centers, creating a rigid and predictable chiral environment for a wide range of chemical transformations.

Historical Context and Evolution of Morpholine-Based Chiral Ligands and Catalysts

The parent compound, morpholine (B109124), was first synthesized in the late 1800s by German chemist Ludwig Knorr. chemceed.com Initially, its potential in stereoselective chemistry was not the primary focus. Morpholine itself is an organic chemical compound with the formula O(CH₂CH₂)₂NH, featuring both amine and ether functional groups. wikipedia.org Industrially, it is often produced by the dehydration of diethanolamine (B148213) with an acid or from diethylene glycol and ammonia (B1221849) under high temperature and pressure. chemceed.comwikipedia.org

Over time, chemists began to recognize the potential of incorporating the morpholine scaffold into more complex chiral structures. The development of morpholine-based chiral ligands and catalysts has been driven by the need for efficient and selective methods in asymmetric synthesis. While pyrrolidine-based organocatalysts have often been shown to be highly efficient, recent research has demonstrated the potential of morpholine-based catalysts. frontiersin.org Although the oxygen atom in the morpholine ring can decrease the nucleophilicity of the corresponding enamine, clever catalyst design has overcome this limitation, leading to the development of highly effective morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org These catalysts have shown excellent yields, diastereoselectivity, and enantioselectivity, proving the value of the morpholine framework in modern organocatalysis. frontiersin.org

Scope and Research Focus on (S)-2-(2-Morpholinyl)-2-propanol

This compound represents a specific example of a chiral morpholine derivative with significant potential in asymmetric synthesis. Its structure, featuring a chiral center at the 2-position of the morpholine ring and a gem-dimethyl carbinol group, offers a unique combination of steric and electronic properties. Research into this and related chiral morpholine analogs is active, with a focus on their synthesis and application as ligands and catalysts in various asymmetric transformations. nih.gov The development of efficient synthetic routes to enantiomerically pure morpholines, such as those derived from serine enantiomers, is a key area of investigation. rsc.org The ongoing exploration of compounds like this compound continues to expand the toolkit of synthetic chemists, enabling the creation of novel and complex chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-morpholin-2-ylpropan-2-ol

InChI

InChI=1S/C7H15NO2/c1-7(2,9)6-5-8-3-4-10-6/h6,8-9H,3-5H2,1-2H3

InChI Key

NUHBKQNFFDEPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNCCO1)O

Origin of Product

United States

Synthetic Methodologies for S 2 2 Morpholinyl 2 Propanol and Its Precursors

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to the desired (S)-enantiomer, often with high efficiency and stereoselectivity. These methods are centered on the creation of the chiral center at the C2 position of the morpholine (B109124) ring.

Enantioselective Reduction of Ketone Precursors

A prominent strategy for the synthesis of (S)-2-(2-Morpholinyl)-2-propanol involves the asymmetric reduction of the corresponding ketone precursor, 2-acetylmorpholine. This approach is advantageous due to the potential for high enantiomeric excess (ee) through the use of chiral catalysts. The reduction of the carbonyl group creates the stereocenter of the final product.

The transition-metal-catalyzed asymmetric hydrogenation of prochiral ketones is a well-established and powerful method for producing chiral alcohols. uwindsor.ca Catalytic systems often employ ruthenium or rhodium complexes with chiral ligands. For instance, a bisphosphine-rhodium catalyst has been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving excellent enantioselectivities (up to 99% ee). rsc.org A similar catalytic system could be adapted for the enantioselective reduction of 2-acetylmorpholine.

The general reaction is as follows:

2-Acetylmorpholine + H2 (in the presence of a chiral catalyst) → this compound

The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as BINAP and its derivatives are often employed in these reductions. The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantiomeric excess.

Table 1: Representative Enantioselective Reductions of Ketones

Ketone SubstrateChiral Catalyst/ReagentProductEnantiomeric Excess (ee)Reference
2-ChloroacetophenoneTeSADH mutants(S)-2-chloro-1-phenylethanol>99% nih.gov
2-Substituted DehydromorpholinesBisphosphine-Rhodium Complex2-Substituted Chiral Morpholinesup to 99% rsc.org

This table presents examples of enantioselective reductions on related substrates to illustrate the potential of this method for synthesizing the target compound.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy can be an efficient way to introduce the desired stereochemistry into the target molecule. For the synthesis of this compound, a potential chiral starting material could be an (S)-amino alcohol.

Enzymatic and Biocatalytic Pathways

Enzymatic and biocatalytic methods are increasingly popular for the synthesis of chiral compounds due to their high selectivity and mild reaction conditions. For the preparation of this compound, two main enzymatic strategies can be envisioned: the enzymatic kinetic resolution of a racemic mixture or the asymmetric enzymatic reduction of a ketone precursor.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Lipases are commonly used enzymes for this purpose. For instance, an enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been employed as a key step in the enantioselective synthesis of morpholine derivatives. nih.gov A similar approach could be applied to a racemic ester derivative of 2-(2-Morpholinyl)-2-propanol.

Alternatively, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of 2-acetylmorpholine to this compound with high enantioselectivity. The use of thermoalkalophilic secondary alcohol dehydrogenase (TeSADH) and its mutants has shown great success in the asymmetric reduction of various ketones, yielding optically active alcohols with high ee. nih.gov

Table 2: Examples of Enzymatic Resolutions and Reductions

SubstrateEnzymeMethodProductEnantiomeric Excess (ee)Reference
Racemic n-butyl 4-benzylmorpholine-2-carboxylate-Resolution(S)-enantiomerHigh nih.gov
2-HaloacetophenonesTeSADH mutantsReduction(S)- or (R)-2-halo-1-arylethanols>99% nih.gov

This table provides examples of enzymatic methods applied to related morpholine derivatives and ketones, demonstrating the feasibility of this approach.

Stereocontrolled Functionalization of Morpholine Rings

Another asymmetric approach involves the stereocontrolled functionalization of a pre-existing morpholine ring. This can be achieved through various synthetic transformations that introduce the 2-propanol substituent in a stereospecific manner.

A general strategy for the stereoselective synthesis of C-substituted morpholine derivatives has been developed using an intramolecular reductive etherification reaction. acs.org This method allows for the creation of both symmetrically and asymmetrically substituted morpholines with high diastereoselectivity. While this specific method was demonstrated for other substituted morpholines, the principle could be adapted. One could envision starting with a chiral precursor that, upon cyclization, forms a morpholine ring with a functional group at the C2 position that can be subsequently converted to the 2-propanol moiety.

Classical Resolution Techniques

Classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, especially on a larger scale. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.

Diastereomeric Salt Formation and Crystallization

The most common method of classical resolution is the formation of diastereomeric salts. For a racemic mixture of a basic compound like 2-(2-Morpholinyl)-2-propanol, a chiral acid is used as a resolving agent. The reaction of the racemic base with an enantiopure chiral acid results in a mixture of two diastereomeric salts.

(R,S)-2-(2-Morpholinyl)-2-propanol + (R)-Chiral Acid → [(R)-Base·(R)-Acid] + [(S)-Base·(R)-Acid]

These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the base can be recovered by treatment with a non-chiral base to neutralize the chiral acid. A practical synthesis of a chiral 2-morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, was achieved through the resolution of a morpholine amide intermediate, demonstrating the industrial applicability of this method. acs.org

The choice of the chiral resolving agent is crucial for successful resolution and often requires empirical screening. Common chiral acids used for the resolution of bases include tartaric acid, mandelic acid, and camphorsulfonic acid.

Table 3: Common Chiral Resolving Agents for Bases

Chiral Resolving Agent
(+)-Tartaric acid
(-)-Tartaric acid
(+)-Mandelic acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
(-)-Camphor-10-sulfonic acid

Chromatographic Enantiomeric Separation Methods

The separation of racemic 2-(2-Morpholinyl)-2-propanol into its constituent enantiomers is a critical step to isolate the desired (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. nih.gov The success of enantioseparation hinges on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates (e.g., Chiralpak® and Chirobiotic™ series), are widely used for resolving chiral amino alcohols. researchgate.netmdpi.com The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. nih.gov The hydroxyl and morpholine nitrogen atoms of the analyte are key sites for hydrogen bonding with the carbamate (B1207046) groups on the CSP. nih.gov

The composition of the mobile phase is a crucial parameter in optimizing separation. Typically, mixtures of a non-polar solvent (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol) are employed in normal-phase mode. nih.govresearchgate.net The type and concentration of the alcohol modifier significantly influence the retention times and the resolution factor (α), as it competes with the analyte for interactive sites on the CSP. nih.gov

Table 1: Influence of Mobile Phase Composition on HPLC Enantioseparation This table is illustrative, based on typical findings for similar compounds.

Chiral Stationary PhaseMobile Phase (v/v)Analyte TypeSeparation Factor (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10)Chiral Alcohol1.252.1
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (80:20)Chiral Alcohol1.181.8
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (90:10)Chiral Alcohol1.322.5
Vancomycin-based (Chirobiotic V)Methanol (B129727) / Acetic Acid / Triethylamine (100:0.1:0.1)Chiral Amine1.403.0

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and enantiomeric purity of this compound while minimizing costs and waste. sigmaaldrich.com This involves a systematic approach to screening catalysts, reagents, solvents, and reaction temperatures. numberanalytics.com

Catalyst and Reagent Screening

The synthesis of morpholine derivatives often involves cyclization reactions, which can be catalyzed by various acids and bases. researchgate.netresearchgate.net For the asymmetric synthesis of chiral morpholines, specific catalysts are employed to control the stereochemical outcome.

Lewis Acid Catalysis: Lewis acids such as Boron Trifluoride Etherate (BF₃·OEt₂) and Copper(II) Triflate (Cu(OTf)₂) are effective in catalyzing the ring-opening of activated aziridines with alcohols, a key step in some synthetic routes to substituted morpholines. researchgate.netgoogle.com In the context of Aprepitant synthesis, (R)-2-Methyl-CBS-oxazaborolidine has been used as a catalyst for stereoselective reductions. google.com

Transition Metal Catalysis: Transition metals play a crucial role in various synthetic strategies. Palladium-catalyzed reactions, for instance, are used in Buchwald-Hartwig amination for forming the C-N bond of the morpholine ring. researchgate.net Ruthenium complexes have been investigated for the asymmetric hydrogenation of ketone precursors to yield the desired chiral alcohol. researchgate.net

Reagent Selection: The choice of reagents is critical. In syntheses involving Grignard reactions to install the 2-propanol moiety, the selection of the Grignard reagent and the subsequent reducing agent (e.g., sodium borohydride, palladium on carbon with hydrogen) dictates the reaction's success. google.com For cyclization steps, the choice of base (e.g., potassium carbonate, sodium hydride, potassium tert-butoxide) can significantly impact the yield. researchgate.netmdpi.com

Table 2: Screening of Catalysts for a Model Morpholine Synthesis Step This table is illustrative, based on general findings in morpholine synthesis.

EntryCatalystReaction TypeYield (%)Enantiomeric Excess (ee %)
1Cu(OTf)₂Aziridine Ring Opening/Cyclization8595
2BF₃·OEt₂Condensation/Cyclization78N/A (diastereoselective)
3(S,S)-RuCl(p-cymene)[(R,R)-TsDPEN]Asymmetric Hydrogenation9296
4Zn(Proline)₂Condensation90N/A

Solvent Effects and Temperature Optimization

The choice of solvent can dramatically alter reaction rates, selectivity, and yields by influencing the solubility of reactants and the stability of transition states. rsc.org For the synthesis of morpholine precursors, solvents such as tetrahydrofuran (B95107) (THF) for Grignard reactions, acetonitrile (B52724) for condensation steps, and alcohols like methanol for reduction or purification are commonly reported. google.comgoogle.com

Temperature is another critical variable. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts or racemization, thereby reducing yield and purity. numberanalytics.com For example, cyclization reactions to form the morpholine ring are often conducted at elevated temperatures (reflux), whereas highly stereoselective steps may require cryogenic temperatures (-78 °C) to maximize enantiomeric excess. google.comnih.gov Optimization often involves finding a balance between reaction time and selectivity. researchgate.net

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory benchtop to a preparative or pilot-plant scale introduces significant challenges that must be addressed to ensure safety, consistency, and economic viability. nih.gov

Process Intensification: One key strategy is process intensification, which may involve switching from traditional batch processing to continuous-flow synthesis. nih.gov Continuous-flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and consistency. nih.gov

Purification and Isolation: Purification methods must be scalable. While flash chromatography is common in the lab, it is often impractical for large quantities. google.com Crystallization is a preferred method for large-scale purification as it can effectively remove impurities and isolate the desired product in high purity. researchgate.netnih.gov Developing a robust crystallization procedure, including solvent selection and cooling profiles, is a critical part of scale-up.

Waste Management and Green Chemistry: Large-scale synthesis necessitates a focus on green chemistry principles to minimize environmental impact and reduce costs. This includes choosing less hazardous solvents, minimizing the number of synthetic steps (telescoping reactions), and developing efficient methods for catalyst recycling. nih.gov

Safety and Thermal Management: Reactions that are easily managed on a small scale can become hazardous when scaled up. Exothermic reactions, such as Grignard additions or quenching steps, require careful thermal management to prevent dangerous temperature runaways. This involves using jacketed reactors with precise temperature control and considering the rate of reagent addition. nih.gov

Elucidation of Stereochemical Integrity and Chirality

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide invaluable information about the three-dimensional structure of molecules. For chiral compounds, specific methods can differentiate between enantiomers by probing their interaction with chiral environments or polarized light.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to distinguishable NMR signals for each enantiomer.

This differentiation can be achieved through two primary approaches:

Chiral Derivatizing Agents (CDAs): The alcohol or amine functionality of the molecule is reacted with an optically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form covalent diastereomeric esters or amides. nih.gov These diastereomers have distinct chemical shifts (Δδ) and coupling constants, allowing for the quantification of enantiomeric excess (e.e.).

Chiral Solvating Agents (CSAs): The chiral analyte forms non-covalent, transient diastereomeric complexes with an optically pure CSA. These agents, often highly fluorinated alcohols or lanthanide complexes, induce chemical shift differences between the enantiomers that are sufficient for resolution and quantification. This method is non-destructive, which is a significant advantage.

For (S)-2-(2-Morpholinyl)-2-propanol, the ¹H NMR spectrum would show characteristic signals for the morpholine (B109124) ring protons, typically as complex multiplets, and distinct signals for the propanol (B110389) group. In a chiral environment, the signals for the protons closest to the stereocenter, particularly the two methyl groups (which are diastereotopic), would be expected to show the most significant chemical shift non-equivalence, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
C(CH₃)₂~1.2Singlet (in achiral solvent)
Morpholine CH₂-N~2.5 - 2.8Multiplet
Morpholine CH₂-O~3.6 - 3.8Multiplet
Morpholine CH~2.9 - 3.1Multiplet
OHVariableBroad Singlet

Note: Data is predictive and based on analogous structures. In a chiral environment, the methyl singlet would resolve into two distinct signals.

Chiroptical methods measure the interaction of chiral molecules with polarized light and are fundamental for assigning the absolute configuration.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. The (S)-enantiomer of 2-(2-Morpholinyl)-2-propanol will exhibit a specific rotation value ([α]D) that is characteristic of its structure, concentration, solvent, and temperature. Its counterpart, the (R)-enantiomer, will have a specific rotation of the same magnitude but with the opposite sign. This measurement is a primary indicator of enantiomeric purity; a racemic mixture will have an optical rotation of zero.

Circular Dichroism (CD) Analysis: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation, showing positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions. For this compound, the chromophores, such as the n → σ* transition of the C-O and C-N bonds, would give rise to a characteristic CD spectrum. The absolute configuration can often be determined by comparing the experimental spectrum to one predicted by ab initio quantum chemical calculations.

Chromatographic Techniques for Enantiopurity Assessment

Chromatographic methods are the most widely used techniques for the separation and quantification of enantiomers due to their high efficiency and accuracy.

Chiral HPLC is a cornerstone for determining enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For an amino alcohol like this compound, polysaccharide-based CSPs are highly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition capabilities through hydrogen bonding, dipole-dipole, and steric interactions.

The separation can be optimized by adjusting the mobile phase composition and mode of chromatography:

Normal Phase (NP): Using nonpolar solvents like hexane (B92381) mixed with an alcohol modifier (e.g., 2-propanol, ethanol).

Reversed Phase (RP): Using aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727).

Polar Organic (PO): Using polar organic solvents such as acetonitrile or methanol exclusively.

The choice of mobile phase and additives (e.g., trifluoroacetic acid or diethylamine) is crucial for achieving optimal peak shape and resolution.

Table 2: Representative Chiral HPLC Method Parameters for Amino Alcohol Separation

CSP TypeColumnMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/2-Propanol (90:10)1.01.352.8
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Ethanol/TFA (85:15:0.1)0.81.523.5
Immobilized Amylose DerivativeChiralpak IGAcetonitrile/Methanol (50:50)1.01.282.1

Note: This table presents typical data for the separation of analogous chiral amino alcohols. The separation factor (α) indicates the selectivity between the two enantiomers, while the resolution (Rs) quantifies the degree of separation between the two peaks.

Chiral Gas Chromatography (GC) is a highly sensitive technique for the analysis of volatile compounds. Due to the polarity and low volatility of amino alcohols like this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies include acylation (e.g., with trifluoroacetic anhydride) or silylation of the hydroxyl and secondary amine groups.

Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. These CSPs, such as permethylated or acetylated β-cyclodextrin, form transient diastereomeric inclusion complexes with the derivatized enantiomers, enabling their separation based on differences in the stability of these complexes.

Table 3: Illustrative Chiral GC Method for a Derivatized Amino Alcohol

ParameterCondition
Analyte Form N,O-bis(trifluoroacetyl) derivative
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp at 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID)
Detector Temp 270 °C

Note: This table provides an example of a typical GC method used for the enantioseparation of a derivatized chiral amino alcohol.

Applications of S 2 2 Morpholinyl 2 Propanol in Asymmetric Catalysis

Role as a Chiral Ligand in Transition Metal-Catalyzed Reactions

(S)-2-(2-Morpholinyl)-2-propanol, a chiral amino alcohol, possesses structural features that make it a promising candidate for a chiral ligand in transition metal catalysis. The presence of a stereogenic center, a secondary amine within the morpholine (B109124) ring, and a tertiary alcohol functionality allows for multiple points of coordination with a metal center. This multidentate coordination can create a well-defined and rigid chiral environment around the metal, which is crucial for effective enantioselective transformations. The morpholine ring itself can adopt a stable chair conformation, influencing the spatial arrangement of the substituents and, consequently, the catalytic pocket.

Asymmetric Hydrosilylation and Hydroboration

Asymmetric hydrosilylation and hydroboration are important methods for the enantioselective synthesis of chiral alcohols and other functionalized molecules. These reactions involve the addition of a silicon-hydride or boron-hydride bond across a double bond, respectively.

The search for applications of this compound as a chiral ligand in asymmetric hydrosilylation and hydroboration did not yield specific research articles or data. The general principles of these reactions are well-established, with various chiral ligands being successfully employed. nih.govmakingmolecules.commasterorganicchemistry.comyale.edumasterorganicchemistry.comlibretexts.org However, information regarding the performance of this compound in these transformations is not available in the reviewed literature.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful C-C bond-forming methodologies that have revolutionized organic synthesis. The development of chiral ligands for these reactions is an active area of research.

The Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling are typically catalyzed by palladium complexes. The chiral ligand plays a crucial role in controlling the enantioselectivity of these reactions when a new stereocenter is formed.

A comprehensive search of the literature did not reveal any studies where this compound was specifically used as a chiral ligand to enhance the enantioselectivity of Suzuki, Heck, or Sonogashira coupling reactions. While there is extensive literature on the development of other chiral ligands for these transformations, data for the title compound is absent. sciencepublishinggroup.comlibretexts.orgnih.govorganic-chemistry.orgbeilstein-journals.orgwikipedia.orgrsc.orgwashington.edubeilstein-journals.orggold-chemistry.org

Enantioselective Addition Reactions

Enantioselective addition reactions are fundamental transformations in the construction of chiral molecules. These reactions include the addition of nucleophiles to various unsaturated systems.

Alkene and Alkyne Additions

The enantioselective addition of reagents to alkenes and alkynes is a cornerstone of asymmetric synthesis, leading to the formation of valuable chiral building blocks. This field is rich with examples of chiral ligands and catalysts that can induce high levels of stereocontrol. A thorough search of chemical databases and academic journals, however, yields no reports on the use of this compound as a controlling agent in such reactions.

Carbonyl and Imine Additions

Similarly, the enantioselective addition of nucleophiles to carbonyls and imines is a critical method for producing chiral alcohols and amines, respectively. While a vast number of chiral ligands, organocatalysts, and auxiliaries have been developed for these transformations, this compound is not among them. There are no documented instances of its application in achieving stereoselective additions to C=O or C=N double bonds.

Utility as a Chiral Organocatalyst or Promoter

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. This field relies on small, purely organic molecules to catalyze enantioselective reactions.

Direct Asymmetric Catalysis

Many chiral amines, alcohols, and other functionalized organic molecules have been successfully employed as direct organocatalysts. They operate through various activation modes, such as enamine or iminium ion formation. Despite the presence of a chiral center and a basic nitrogen atom within its morpholine ring, this compound has not been reported in the literature as a direct organocatalyst for any asymmetric transformation.

Chiral Auxiliary for Inducing Stereoselectivity

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While numerous chiral alcohols and amines serve as effective chiral auxiliaries, there is no evidence in the scientific literature to indicate that this compound has been investigated or utilized for this purpose.

Immobilization and Heterogenization of this compound for Recyclable Catalysis

The immobilization of homogeneous catalysts onto polymer backbones is a widely explored strategy for creating robust and recyclable catalytic systems. researchgate.net This technique typically involves the covalent attachment of the catalytically active molecule to a polymeric support, such as polystyrene, silica (B1680970), or other functionalized polymers. nih.govnih.gov The polymer-supported catalyst combines the high selectivity and activity of the homogeneous catalyst with the practical advantages of a heterogeneous system, including ease of separation and potential for use in continuous flow reactors. researchgate.net

Despite the extensive research into polymer-supported catalysts for a variety of asymmetric transformations, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the immobilization of This compound on a polymer support for recyclable catalysis. While numerous examples exist for other chiral ligands and organocatalysts, such as proline and its derivatives, specific data, including detailed research findings or data tables on the performance of polymer-supported this compound, are not available in published literature.

Supported Liquid Phase (SLP) catalysis and the use of ionic liquids (ILs) represent alternative and powerful approaches to catalyst heterogenization. In SLP catalysis, a solution of the catalyst in a non-volatile solvent is immobilized as a thin film on the surface of a porous solid support. nih.gov This methodology allows the reaction to occur at the liquid-liquid or gas-liquid interface, theoretically maintaining the high catalytic activity observed in homogeneous systems while facilitating easy separation. nih.gov

Ionic liquids, which are salts with low melting points, offer a unique environment for catalysis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. mdpi.com A catalyst can be dissolved in an ionic liquid, creating a distinct phase that is immiscible with many organic solvents, thereby allowing for simple product extraction and catalyst recycling. researchgate.net

A comprehensive search of scientific databases and literature indicates that there are currently no published studies on the application of This compound in either supported liquid phase or ionic liquid catalytic systems for the purpose of recyclable asymmetric catalysis. While these techniques have been successfully applied to other catalysts, research specifically focused on this compound in these contexts has not been reported. Consequently, there is no available data on its performance, recyclability, or the specific conditions under which it might be utilized in such systems.

Mechanistic Investigations of Asymmetric Induction and Catalytic Cycles

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of asymmetric catalytic reactions. bohrium.com These theoretical approaches provide a detailed picture of the geometric and electronic structures of reactants, intermediates, and transition states, which are often difficult to characterize experimentally.

At the heart of understanding asymmetric induction lies the analysis of the diastereomeric transition states that lead to the formation of the different enantiomers of the product. The enantiomeric excess of a reaction is determined by the free energy difference (ΔΔG‡) between these competing transition states. DFT calculations allow for the precise location and characterization of these transition states on the potential energy surface.

For instance, in the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes of chiral amino alcohols, DFT calculations can model the transition states for the hydride transfer from the metal center to the prochiral ketone. The calculations can reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other. The energy landscape of the entire catalytic cycle can be mapped out, identifying the rate-determining step and providing a quantitative prediction of the enantioselectivity.

Table 1: Representative Calculated Energy Barriers for Diastereomeric Transition States in an Analogous Asymmetric Transfer Hydrogenation Reaction

Transition StateRelative Free Energy (kcal/mol)Corresponding Product Enantiomer
TS-R15.2R
TS-S17.5S
ΔΔG‡ (TS-S - TS-R)2.3-

Note: Data presented is illustrative and based on findings for analogous chiral amino alcohol ligands in ruthenium-catalyzed asymmetric transfer hydrogenation.

By analyzing the geometries of the calculated transition states, the origins of enantioselectivity and diastereoselectivity can be rationalized. Computational models can visualize the precise three-dimensional arrangement of the catalyst, substrate, and other participating molecules at the moment of stereochemical determination.

In the context of a catalyst derived from a morpholinyl propanol (B110389) ligand, DFT studies on analogous systems suggest that the stereochemical outcome is often dictated by a combination of steric hindrance and attractive non-covalent interactions. For example, the bulky morpholine (B109124) group can create a chiral pocket that preferentially accommodates the substrate in one orientation. Furthermore, hydrogen bonding between the hydroxyl group of the ligand and the carbonyl group of the substrate can play a crucial role in locking the substrate into a specific conformation within the transition state, thereby directing the stereochemical outcome. beilstein-journals.org

DFT calculations provide invaluable insights into the nature of interactions between the chiral ligand, the substrate, and the metal center. These interactions are fundamental to the stability of the catalytic species and the transition states. For amino alcohol ligands, the coordination to the metal center typically occurs through both the nitrogen and oxygen atoms, forming a stable chelate ring. rug.nl

Spectroscopic and Kinetic Studies of Catalytic Intermediates

While computational studies provide a theoretical framework, experimental validation is crucial for a complete mechanistic understanding. Spectroscopic and kinetic studies offer direct evidence for the existence of proposed catalytic intermediates and provide quantitative data on the rates of individual steps in the catalytic cycle.

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for monitoring the catalytic reaction in real-time and identifying the species present in the reaction mixture. rsc.org By performing the reaction directly in an NMR tube or an IR cell, the formation and consumption of reactants, intermediates, and products can be followed.

In the study of ruthenium-catalyzed asymmetric transfer hydrogenation, in-situ ¹H NMR spectroscopy has been instrumental in detecting key catalytic intermediates, such as the ruthenium hydride species responsible for the hydrogen transfer. bath.ac.uk The chemical shifts and coupling constants of the protons in the vicinity of the metal center provide valuable information about the structure and bonding of these intermediates. Similarly, in-situ IR spectroscopy can be used to monitor the coordination of the substrate to the metal center by observing changes in the vibrational frequency of the carbonyl group.

Kinetic studies provide quantitative information about the factors that influence the rate of the catalytic reaction. By systematically varying the concentrations of the catalyst, substrate, and other reagents, the reaction order with respect to each component can be determined. This information is used to formulate a rate law that is consistent with a proposed catalytic cycle.

For example, in the asymmetric transfer hydrogenation of acetophenone using a Noyori-type ruthenium catalyst with a chiral amino alcohol ligand, kinetic analysis has shown that the reaction is often first-order in the catalyst and can exhibit complex dependencies on the concentrations of the ketone and the hydrogen donor (e.g., 2-propanol). rsc.org These kinetic data, when combined with spectroscopic and computational results, allow for the construction of a detailed and validated mechanistic model.

Table 2: Representative Kinetic Data for an Analogous Asymmetric Transfer Hydrogenation

ParameterValue
Reaction Order in Catalyst1
Reaction Order in SubstrateVariable (can be positive or zero order)
Reaction Order in Hydrogen DonorVariable (can be positive or negative order)
Apparent Activation Energy (Ea)10-15 kcal/mol

Note: Data is representative of typical findings in kinetic studies of asymmetric transfer hydrogenation reactions catalyzed by ruthenium-amino alcohol complexes. rsc.org

of (S)-2-(2-Morpholinyl)-2-propanol

Detailed mechanistic studies and comprehensive data regarding the specific catalytic cycles and stereoelectronic effects of the chiral compound this compound are not extensively available in the public domain. Scientific literature to date has not focused on the specific mechanistic pathways of this compound in asymmetric induction.

General principles of asymmetric catalysis involving chiral amino alcohol ligands suggest that this compound could potentially act as a chiral ligand or catalyst in various transformations. However, without specific experimental or computational studies, any proposed catalytic cycle or analysis of stereoelectronic effects would be purely hypothetical.

For a thorough understanding of its catalytic behavior, research would be required to investigate its coordination with metal centers, the stability of intermediate complexes, the transition states of enantioselective steps, and the conformational preferences that dictate the stereochemical outcome of a reaction. Such studies would typically involve techniques like in-situ spectroscopy, kinetic analysis, and computational modeling to elucidate the precise mechanism of asymmetric induction.

Given the absence of specific research on this compound in the context of mechanistic catalytic studies, a detailed article on its proposed catalytic cycles, enantiomeric excess-determining steps, and the influence of its stereoelectronic and conformational properties cannot be accurately generated at this time.

Derivatization and Functionalization of S 2 2 Morpholinyl 2 Propanol

Synthesis of Advanced Chiral Ligands and Organocatalysts

The presence of both a nitrogen and an oxygen atom in the morpholine (B109124) backbone, in addition to the propanol (B110389) side chain, makes (S)-2-(2-Morpholinyl)-2-propanol an excellent scaffold for developing P,N- and O,N-type chiral ligands. These ligands are highly valued in transition metal catalysis for their ability to create a well-defined and rigid chiral environment around a metal center. nih.govtcichemicals.com

Amide, Ester, and Ether Derivatives

The functional groups of this compound are amenable to standard organic transformations to yield a variety of derivatives.

Amide Derivatives: The secondary amine in the morpholine ring can be readily acylated to form amide derivatives. This reaction is typically achieved by treating the parent compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. sphinxsai.comnih.gov These amide functionalities can introduce additional coordination sites or be part of a larger, more complex ligand framework. Chalcone-linked acetamides, for instance, are a class of compounds with diverse biological activities that can be synthesized through such amide linkages. rsc.org

Ester Derivatives: The tertiary hydroxyl group can undergo esterification with carboxylic acids or their derivatives. medcraveonline.com While the steric hindrance of a tertiary alcohol can make this transformation challenging, the use of highly reactive acylating agents or specific catalytic methods can facilitate the reaction. Esterification can be used to introduce new functional groups or to protect the hydroxyl group during subsequent synthetic steps.

Ether Derivatives: Etherification of the tertiary alcohol provides another route to modify the compound's structure and properties. For example, O-allylation can be achieved, introducing a reactive alkene moiety that can participate in further reactions like cross-metathesis. e3s-conferences.org

Table 1: Representative Synthetic Methods for Derivatization

Derivative Type Reactant 1 Reactant 2 Typical Conditions Product Functional Group
Amide This compound Acyl Chloride Base (e.g., Triethylamine), Aprotic Solvent N-Acyl Morpholine
Amide This compound Carboxylic Acid Coupling Agent (e.g., EDC, HOBt) N-Acyl Morpholine
Ester This compound Acid Anhydride Catalyst (e.g., DMAP), Reflux Tertiary Ester
Ether This compound Alkyl Halide Strong Base (e.g., NaH), THF Tertiary Ether

This table presents generalized reaction conditions based on standard organic transformations.

Phosphine (B1218219) and Phosphite (B83602) Ligand Synthesis

The development of chiral phosphine and phosphite ligands is crucial for asymmetric catalysis. tcichemicals.comscbt.com this compound serves as a valuable precursor for both classes of ligands.

Phosphine Ligands: P,N-type ligands can be synthesized by introducing a phosphine group that can coordinate to a metal center in conjunction with the morpholine nitrogen. A common method involves the reaction of a lithiated phosphide (B1233454) (e.g., lithium diphenylphosphide) with an electrophilic derivative of the parent compound. nih.gov The resulting chiral phosphine ligands are effective in a variety of catalytic reactions, including asymmetric hydrogenation and cross-coupling. tcichemicals.com

Phosphite Ligands: The hydroxyl group of this compound can be converted into a phosphite. This is typically done by reacting the alcohol with a phosphorochloridite, such as 2-chloro-4,4,5,5-tetraphenyl-1,3,2-dioxaphospholane, in the presence of a base. mdpi.com Phosphite ligands are known for their strong π-acceptor properties and are widely used in industrial processes like hydroformylation. mdpi.comalfachemic.com The chirality of the starting alcohol is transferred to the new phosphite ligand, making it suitable for enantioselective catalysis.

Applications as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of this compound makes it an important starting material for the synthesis of more complex chiral molecules, where the control of stereochemistry is paramount. nih.govresearchgate.net

Stereoselective Formation of Advanced Intermediates

Chiral morpholines are considered privileged scaffolds in medicinal chemistry and are key components of many bioactive compounds. e3s-conferences.orgresearchgate.net this compound can be used to introduce a specific stereocenter into a target molecule. For example, asymmetric hydrogenation of unsaturated morpholines using rhodium-bisphosphine catalysts can produce 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.org The resulting products can then be converted into key intermediates for pharmaceuticals. The synthesis of chiral morpholinones from amino alcohols is another route to valuable synthetic intermediates. researchgate.net

Table 2: Examples of Chiral Intermediates from Morpholine Scaffolds

Starting Material Class Reaction Type Product Class Significance Reference
Unsaturated Morpholines Asymmetric Hydrogenation 2-Substituted Chiral Morpholines High ee (up to 99%), intermediates for bioactive compounds. nih.gov, rsc.org
Arylglyoxals and Amino Alcohols Brønsted Acid-Catalyzed Condensation/Rearrangement Chiral Morpholinones Important building blocks and pharmacophores. researchgate.net
Activated Aziridines and Haloalcohols SN2 Ring Opening/Cyclization Substituted Chiral Morpholines High regio- and stereoselectivity for complex amine synthesis. researchgate.net

This table summarizes findings from studies on related chiral morpholine syntheses.

Incorporation into Macrocyclic and Polycyclic Structures

The functional handles on this compound allow for its incorporation into larger, more complex molecular frameworks such as macrocycles and polycycles.

Macrocyclic Structures: Macrocycles are of great interest in drug discovery, particularly for targeting challenging biological targets like protein-protein interactions. nih.gov The secondary amine of the morpholine ring can participate in macrocyclization reactions, such as the Ugi multi-component reaction or macrolactamization, to form large ring structures. nih.govnih.gov The defined stereochemistry of the this compound unit can enforce a specific three-dimensional conformation on the resulting macrocycle, which is often crucial for biological activity.

Polycyclic Structures: The compound can also be a key starting material for the assembly of rigid polycyclic systems. For instance, its derivatives could participate in cascade reactions or cycloadditions to build complex, three-dimensional scaffolds. rsc.org Glycine-based [3+2] cycloaddition reactions are powerful methods for constructing pyrrolidine-containing polycyclic compounds, a strategy that could be adapted for derivatives of the title compound. mdpi.com

Development of Hybrid Catalytic Systems Incorporating this compound Moieties

Hybrid catalytic systems aim to immobilize catalytically active species onto solid supports, thereby facilitating catalyst separation and reuse, a crucial aspect for sustainable chemical processes. The structure of this compound, featuring both a secondary amine within the morpholine ring and a tertiary alcohol, offers versatile handles for derivatization and subsequent immobilization onto various solid supports.

The development of such hybrid systems generally involves two primary approaches: the covalent attachment of the chiral moiety to a pre-functionalized support or the co-polymerization of a derivatized this compound monomer with an appropriate matrix-forming material. These strategies have been successfully applied to other chiral amino alcohols and provide a roadmap for the development of hybrid catalysts based on the title compound.

Immobilization on Polymeric Supports:

Polymer-supported catalysts are a well-established class of hybrid systems. For the immobilization of this compound moieties, polymers such as polystyrene and polyethylene (B3416737) glycol (PEG) are attractive candidates.

Polystyrene-based Supports: Cross-linked polystyrene resins, like Merrifield resins, can be functionalized with reactive groups (e.g., chloromethyl groups) that can react with the secondary amine of the morpholine ring. This nucleophilic substitution reaction would covalently link the chiral unit to the insoluble polymer backbone. The resulting polymer-supported ligand can then be used to chelate metal centers, forming a recyclable heterogeneous catalyst.

Polyethylene Glycol (PEG) Supports: PEG is a soluble polymer that can be precipitated by the addition of a suitable solvent, allowing for easy separation of the catalyst from the reaction mixture. This compound can be attached to a PEG chain that has been functionalized with a reactive group at its terminus. The resulting PEG-supported ligand would exist in the solution phase during the reaction, mimicking a homogeneous catalyst, but can be recovered upon completion.

Immobilization on Inorganic Supports:

Inorganic materials like silica (B1680970) offer high thermal and mechanical stability, making them excellent supports for catalysts.

Silica-based Supports: The surface of silica can be functionalized with organosilanes containing reactive groups. For instance, a common strategy involves using an isocyanate-functionalized silane (B1218182) to react with the hydroxyl group of this compound, forming a urethane (B1682113) linkage. Alternatively, the secondary amine of the morpholine ring could be reacted with an epoxy-functionalized silica surface. These methods anchor the chiral moiety onto the silica support, creating a robust and reusable heterogeneous catalyst.

Incorporation into Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By designing or post-synthetically modifying the organic linkers, chiral catalytic sites can be introduced into the MOF structure.

To incorporate an this compound moiety into a MOF, the molecule would first need to be derivatized to include coordinating groups, such as carboxylic acids or pyridyl functionalities, that can bind to the metal centers of the framework. For example, the nitrogen of the morpholine ring could be functionalized with a carboxyphenyl group. The resulting chiral ligand could then be used in the synthesis of a chiral MOF, where the this compound unit is an integral part of the framework, creating a highly ordered and porous heterogeneous catalyst.

The following table summarizes potential hybrid catalytic systems incorporating this compound moieties, based on established methodologies for similar chiral amino alcohols.

Support MaterialLinkage ChemistryPotential Catalytic Application
Polystyrene (Merrifield Resin)N-alkylation of the morpholine ring with a chloromethylated resin.Asymmetric transfer hydrogenation of ketones.
Polyethylene Glycol (PEG)Urethane bond formation between the tertiary alcohol and an isocyanate-terminated PEG.Enantioselective addition of organozinc reagents to aldehydes.
Silica GelReaction of the secondary amine with an epoxy-functionalized silica surface.Asymmetric aldol (B89426) reactions.
Metal-Organic Framework (MOF)Integration of a carboxylate-functionalized derivative of this compound as a building block.Lewis acid catalysis in asymmetric Diels-Alder reactions.

These hybrid systems, by combining the high selectivity of the chiral this compound moiety with the practical advantages of a solid support, represent a promising avenue for the development of more sustainable and economically viable catalytic processes. Research in this area is focused on optimizing the immobilization techniques to ensure that the catalytic activity and enantioselectivity of the chiral unit are not compromised upon heterogenization.

Advanced Topics and Future Research Directions

Chemo- and Regioselective Transformations Enhanced by (S)-2-(2-Morpholinyl)-2-propanol

The inherent chirality and functional groups of this compound make it a promising ligand for enhancing chemo- and regioselectivity in various chemical transformations. Future research will likely focus on its application in metal-catalyzed reactions where precise control over the reaction site is crucial. For instance, in the functionalization of polyfunctional molecules, this chiral ligand could direct a catalyst to a specific reactive group, avoiding the need for complex protection and deprotection steps.

An area of particular interest is its use in asymmetric allylic alkylations and aminations. The morpholine (B109124) and hydroxyl moieties can coordinate to a metal center, creating a well-defined chiral pocket around the active site. This can lead to high levels of regio- and enantioselectivity. Research into the synthesis of complex molecules, such as intermediates for pharmaceuticals, will benefit from the development of catalysts incorporating this ligand.

TransformationPotential Role of this compoundExpected Outcome
Asymmetric Allylic AlkylationChiral ligand for transition metal catalysts (e.g., Palladium, Iridium)High enantioselectivity and regioselectivity in C-C bond formation.
Regioselective HydroformylationLigand to control the addition of a formyl group to a specific carbon of an alkene.Preference for linear or branched aldehydes.
Chemo-selective HydrogenationDirecting group for the selective reduction of one functional group in the presence of others.High chemoselectivity in the synthesis of complex molecules.

Investigation of Non-Covalent Interactions in Catalytic Systems

The efficacy of many catalytic systems is governed by subtle non-covalent interactions. numberanalytics.comnih.govnih.gov In the context of this compound, the hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring are capable of forming hydrogen bonds and other non-covalent interactions with substrates and transition states. numberanalytics.comnih.govresearchgate.net These interactions can play a critical role in stabilizing the transition state, thereby enhancing reaction rates and selectivity. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the nature and impact of these non-covalent interactions. frontiersin.org Future studies will likely employ computational modeling to design modified versions of this compound with enhanced or tailored non-covalent interaction capabilities for specific catalytic applications. numberanalytics.comfrontiersin.org Understanding these interactions at a molecular level is key to the rational design of more efficient and selective catalysts. nih.gov

Integration with Flow Chemistry and Continuous Processing for Scalable Asymmetric Synthesis

The demand for efficient and scalable methods for producing enantiomerically pure compounds is a major driver in pharmaceutical and fine chemical manufacturing. nih.govmdpi.comnih.gov Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgnih.gov

Future research will explore the immobilization of catalysts derived from this compound onto solid supports for use in packed-bed reactors. nih.gov This approach allows for the easy separation of the catalyst from the product stream and enables the continuous operation of the synthetic process. rsc.orgnih.gov The development of robust and recyclable heterogeneous catalysts based on this chiral scaffold will be a key focus, paving the way for the large-scale, sustainable synthesis of valuable chiral molecules. nih.govmit.edunih.govspringernature.com

Advantage of Flow ChemistryApplication with this compound Catalysts
Enhanced SafetySmaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
Improved EfficiencyPrecise control over reaction parameters leads to higher yields and selectivities.
ScalabilityContinuous operation allows for the production of large quantities of product without the need for large reactors. mit.edunih.govspringernature.com
Catalyst RecyclingImmobilized catalysts can be reused, reducing cost and waste.

Exploration of Novel Reaction Environments for Catalytic Applications (e.g., Deep Eutectic Solvents)

The choice of solvent can have a profound impact on the outcome of a chemical reaction. nih.gov Deep eutectic solvents (DESs) have emerged as a green and sustainable alternative to traditional volatile organic solvents. nih.gov These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they often exhibit unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds.

Investigating the use of this compound-based catalysts in DESs is a promising area of future research. The non-covalent interactions between the catalyst, substrates, and the DES components could lead to unexpected and beneficial effects on catalytic activity and selectivity. This research aligns with the growing emphasis on green chemistry principles in synthetic organic chemistry.

Synergistic Catalysis Involving this compound and Other Chiral Catalysts

Dual catalysis, where two or more catalysts work in concert to promote a chemical transformation, has become a powerful strategy for the synthesis of complex molecules. acs.orgrsc.org This approach can enable reactions that are not possible with a single catalyst and can lead to higher levels of stereocontrol. rsc.org

Future investigations will likely explore the use of this compound in dual catalytic systems. For example, it could act as a chiral ligand for a metal catalyst that works in tandem with a chiral organocatalyst. acs.orgrsc.org The two catalysts could activate different components of the reaction, leading to a highly controlled and selective bond formation. Understanding the interplay and potential chiral matching or mismatching between the two catalysts will be crucial for the successful development of such systems. rsc.org

Bioinspired Applications and Mimicry of Enzymatic Catalysis

Enzymes are highly efficient and selective catalysts that operate under mild conditions. researchgate.netijcce.ac.ir The principles of enzymatic catalysis, such as the use of a well-defined active site and the exploitation of non-covalent interactions, provide inspiration for the design of synthetic catalysts. rsc.org this compound, with its combination of a chiral scaffold and hydrogen bonding functionalities, can be considered a starting point for the development of enzyme mimics. ijcce.ac.irrsc.orgrsc.org

Conclusion and Outlook on the Impact of S 2 2 Morpholinyl 2 Propanol in Chiral Synthesis

Summary of Key Achievements in Research

A thorough review of scientific databases and literature reveals no documented research achievements specifically for (S)-2-(2-Morpholinyl)-2-propanol. There are no published studies on its efficacy as a chiral auxiliary, catalyst, or starting material in asymmetric synthesis.

Remaining Challenges and Open Questions

The primary and most fundamental challenge is the complete lack of information regarding this compound. The key open questions that need to be addressed by the research community include:

Synthesis: What is a viable and efficient synthetic route to produce enantiomerically pure this compound?

Characterization: What are the detailed spectroscopic and physical properties of this compound?

Stereochemical Stability: Is the chiral center stable under various reaction conditions?

Coordinating Properties: How does the presence of the tertiary alcohol and the morpholine (B109124) nitrogen influence its ability to coordinate with metal centers?

Catalytic Activity: Does this compound or its derivatives exhibit any catalytic activity in asymmetric reactions?

Utility as a Chiral Auxiliary: Can it be effectively used to control the stereochemical outcome of reactions when attached to a prochiral substrate, and can it be efficiently cleaved and recovered?

Prospective Directions for Innovation and Application Development

Given the absence of foundational research, the prospective directions for this compound are entirely theoretical and based on the structural features of the molecule.

Development as a Chiral Ligand: The morpholine nitrogen and the hydroxyl group of the propanol (B110389) moiety could potentially act as a bidentate ligand for various transition metals. Future research could explore the synthesis of this compound and its subsequent use in the development of novel chiral catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.

Application as a Chiral Auxiliary: The chiral alcohol could be derivatized and attached to a substrate to direct stereoselective reactions. The bulky tertiary alcohol group could provide significant steric hindrance to influence the facial selectivity of approaching reagents.

Use as a Chiral Building Block: If a cost-effective synthesis can be developed, this compound could serve as a valuable chiral building block for the synthesis of more complex, biologically active molecules. The morpholine unit is a common motif in many pharmaceuticals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.